molecular formula C18H15N3O2 B293047 6-ethoxy-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

6-ethoxy-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B293047
M. Wt: 305.3 g/mol
InChI Key: PLPKNGWILGCVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl ether is a complex organic compound characterized by its unique fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl ether typically involves multi-step organic reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate, leading to the formation of tricyclic compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction, acetic anhydride for acetylation, and Raney nickel for hydrogenation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate can yield tricyclic 3-amino-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones .

Scientific Research Applications

Ethyl 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl ether involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Ethyl 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl ether can be compared with other similar compounds, such as:

The uniqueness of ethyl 9-methyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl ether lies in its specific fused ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

6-ethoxy-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

InChI

InChI=1S/C18H15N3O2/c1-3-22-18-16-15(19-10-20-18)14-11(2)9-13(21-17(14)23-16)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3

InChI Key

PLPKNGWILGCVAY-UHFFFAOYSA-N

SMILES

CCOC1=NC=NC2=C1OC3=C2C(=CC(=N3)C4=CC=CC=C4)C

Canonical SMILES

CCOC1=NC=NC2=C1OC3=C2C(=CC(=N3)C4=CC=CC=C4)C

Origin of Product

United States

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